(5-Fluoro-2-thienyl)acetic acid
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Description
“(5-Fluoro-2-thienyl)acetic acid” is a chemical compound with the molecular formula C6H5FO2S . It is also known as fluoro(3-thienyl)acetic acid .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiophene ring with a fluorine atom at the 5-position and an acetic acid group attached . The average mass of the molecule is 160.166 Da, and the monoisotopic mass is 159.999435 Da .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a key process in the chemical reactions involving “this compound”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C6H5FO2S), average mass (160.166 Da), and monoisotopic mass (159.999435 Da) . More detailed properties such as melting point, boiling point, and density were not found in the retrieved sources .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-fluorothiophen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKCGZLWWJOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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